molecular formula C12H27ClSi B076730 Chlorotriisobutylsilane CAS No. 13154-25-1

Chlorotriisobutylsilane

Cat. No. B076730
CAS RN: 13154-25-1
M. Wt: 234.88 g/mol
InChI Key: TZPZCTBZJKZFGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chlorotriisobutylsilane's synthesis involves chemical reactions where chlorosilanes are typically produced. The process can include direct synthesis from elemental silicon or through reactions involving different silane derivatives. For example, the hydrosilylation of 1-alkynes catalyzed by rhodium(II) perfluorobutyrate or chloroplatinic acid leads to the formation of allylsilanes or vinylsilanes, dependent on reactant addition modes and catalyst coordination with the organosilane or alkyne (Doyle et al., 1991).

Molecular Structure Analysis

The molecular structure of chlorotriisobutylsilane and its derivatives can be complex, involving various functional groups attached to the silicon atom. X-ray structural studies of related compounds, such as chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane, reveal trigonal-bipyramidal coordination around the silicon atom, with axial positions occupied by oxygen and chlorine atoms, indicating the potential structural complexity of chlorotriisobutylsilane derivatives (Macharashvili et al., 1988).

Chemical Reactions and Properties

Chlorotriisobutylsilane undergoes various chemical reactions, including hydrosilylation, where it adds to unsaturated compounds in the presence of a catalyst. This reactivity is utilized in organic synthesis, particularly in modifying organic molecules or protecting functional groups during synthetic procedures.

Physical Properties Analysis

The physical properties of chlorotriisobutylsilane, such as boiling point, melting point, and solubility, are critical for its handling and application in chemical synthesis. These properties depend on the molecular structure and the presence of functional groups. The synthesis and properties of related compounds, such as polyisobutylenes with high exo-olefin content, provide insights into the behavior of chlorotriisobutylsilane in various solvents and conditions (Liu et al., 2011).

Scientific Research Applications

  • Chlorophyll Fluorescence Research : Several studies focus on chlorophyll fluorescence and its applications in plant stress physiology and photosynthesis research. For instance, one study reviews chlorophyll fluorescence nomenclature in plant stress physiology, highlighting its progress and practical use in plant science (Kooten & Snel, 1990). Another paper discusses the practical issues and frequently asked questions about in vivo chlorophyll fluorescence, providing insights into its application in plant physiology (Kalaji et al., 2014).

  • Chlorhexidine Research : Research on chlorhexidine, a compound used as an antimicrobial agent, might offer parallels to Chlorotriisobutylsilane due to its chlorinated structure. For example, a study investigates the effects of chlorhexidine application time on the bond strength between fiber posts and dentin (Cecchin et al., 2014). Another study examines nanoparticles for controlled delivery and sustained release of chlorhexidine in the oral environment, demonstrating the potential for advanced drug delivery systems (Garner & Barbour, 2015).

  • Chlorotriazine Pesticides Research : A study on the degradation of chlorotriazine pesticides by sulfate radicals discusses the reactivity and degradation pathways of chlorinated compounds (Lutze et al., 2015). This might provide indirect information on the behavior of similar chlorinated molecules like Chlorotriisobutylsilane.

  • Organosilane Research : A study examining the effect of plasma processing and organosilane modifications of polyethylene on bacterial cell attachment and biofilm formation could offer insights into the applications of organosilanes in material science and medical fields (Kręgiel & Niedzielska, 2014).

Safety And Hazards

Chlorotriisobutylsilane is classified as a dangerous substance. It is combustible and causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

chloro-tris(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPZCTBZJKZFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](CC(C)C)(CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325737
Record name Triisobutylchlorosilane
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Molecular Weight

234.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisobutylchlorosilane

CAS RN

13154-25-1
Record name Chlorotris(2-methylpropyl)silane
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Record name 13154-25-1
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Record name Triisobutylchlorosilane
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Record name Chlorotriisobutylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
PW Carter, MD Ward - Journal of the American Chemical Society, 1994 - ACS Publications
… glass/chlorotriisobutylsilane. The NH stretching region in A shows only polymorph III, B shows both II and III, and C shows only polymorph II. Bottom: The X-ray diffraction data differ …
Number of citations: 84 pubs.acs.org
E van de Winckel, B David, MM Simoni… - Dyes and …, 2017 - Elsevier
… The starting materials silicon phthalocyanine dichloride (SiPcCl 2 ), chlorotriphenylsilane, chlorotriisobutylsilane and chlorotributylsilane were commercially available. All reactions were …
Number of citations: 32 www.sciencedirect.com
GM Miyake, Y Zhang, EYX Chen - Macromolecules, 2010 - ACS Publications
… -α-methylene-γ-butyrolactone (MMBL) were purchased from TCI America, while methyl methacrylate (MMA), dimethylketene methyl trimethylsilyl acetal ( Me SKA), chlorotriisobutylsilane…
Number of citations: 89 pubs.acs.org
MA Solomos, C Capacci-Daniel… - Crystal Growth & …, 2018 - ACS Publications
Diphenylurea (PU) crystallizes via slow evaporation from a range of solvents as phase pure α-PU or in a concomitant mixture with the less stable β-PU phase. Sublimation onto glass …
Number of citations: 14 pubs.acs.org
KR Graham, R Stalder, PM Wieruszewski… - … applied materials & …, 2013 - ACS Publications
… The solution was then stirred at −78 o C for 2 h, and then chlorotriisobutylsilane (2.58 g, 11 mmol) was added using a syringe via a septum, in one portion. The mixture was allowed to …
Number of citations: 51 pubs.acs.org
Y Zhang, EYX Chen - Macromolecules, 2008 - ACS Publications
… The title compound was prepared using chlorotriisobutylsilane (5.0 g, 21.3 mmol) in the same manner as for the synthesis of Ph SKA, except that vacuum distillation was used to give the …
Number of citations: 57 pubs.acs.org
R Planells-Cases, A Aracil, JM Merino, J Gallar… - FEBS letters, 2000 - Elsevier
… Peptides were cleaved from the resin with 70% trifluoroacetic acid/20% dichloromethane/5% water/2.5% ethanodithiol/2.5% chlorotriisobutylsilane for 4 h at room temperature. Fully …
Number of citations: 71 www.sciencedirect.com
JR Hwu, KL Chen, S Ananthan, HV Patel - Organometallics, 1996 - ACS Publications
An efficient method was developed for synthesis of a new class of compounds, 1-nitro-3-organosilyl-1-propenes. Sonication of a chloroform solution containing allylsilanes with various …
Number of citations: 49 pubs.acs.org
MD Guiver, GP Robertson, S Rowe… - Journal of Polymer …, 2001 - Wiley Online Library
We previously conducted a detailed study of gas‐transport and other properties of a series of silicon derivatives of Udel polysulfone (PSf) and Radel polyphenylsulfone; we now report …
Number of citations: 27 onlinelibrary.wiley.com
H Bin, MM Wienk, RAJ Janssen - Organic Materials, 2021 - thieme-connect.com
Side-chain engineering is an important strategy in designing novel polymer semiconductor materials for high-efficient organic solar cells. The use of trialkylsilyl side chains can improve …
Number of citations: 6 www.thieme-connect.com

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